REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([N+:8]([O-:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:11][C:12]([CH3:19])([CH2:17]O)[C:13]([O:15][CH3:16])=[O:14].CC(OC(/N=N/C(OC(C)C)=O)=O)C>O1CCOCC1>[CH3:11][C:12]([CH3:19])([CH2:17][O:1][C:2]1[C:3]([N+:8]([O-:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1)[C:13]([O:15][CH3:16])=[O:14]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=NC=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
9.29 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC)(CO)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at rt for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OC)(COC=1C(=NC=CC1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |